molecular formula C18H17ClN2OS B1215049 INH1 CAS No. 313553-47-8

INH1

Katalognummer: B1215049
CAS-Nummer: 313553-47-8
Molekulargewicht: 344.9 g/mol
InChI-Schlüssel: DYJVVODHGPIUPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Effects

Research has demonstrated that INH1 exhibits strong antiproliferative effects on several cancer cell lines:

  • Cell Lines Tested :
    • A549 (adenocarcinomic human alveolar basal epithelial cells)
    • HeLa (human cervix carcinoma cells)
  • Key Findings :
    • The IC50 value for both A549 and HeLa cells was determined to be approximately 56 µM.
    • At concentrations of 40 µM, this compound showed cytostatic effects, while higher concentrations (60 µM and 80 µM) exhibited cytoskeletal effects.
    • The treatment resulted in decreased mitotic index and BrdU proliferation values alongside increased apoptotic index values, indicating a shift towards apoptosis in treated cells .

Study 1: A549 Cell Line

In a study assessing the effects of this compound on A549 cells:

  • Methodology : The xCELLigence Real-Time Cell Analysis system was employed to monitor cell proliferation.
  • Results :
    • Significant reductions in cell index values were observed at various concentrations.
    • The treatment led to a marked increase in apoptosis rates compared to control groups (p < 0.05) .

Study 2: HeLa Cell Line

Another study focused on HeLa cells revealed:

  • Methodology : Similar experimental setups using BrdU proliferation assays and apoptotic index analysis.
  • Results :
    • This compound consistently reduced cell viability across all tested concentrations.
    • The cytostatic effect was evident at all concentrations tested, reinforcing the compound's potential as an anticancer agent .

Comparative Analysis of this compound with Other Compounds

CompoundTargetIC50 (µM)Effect
This compoundHec1/Nek256Antiproliferative
INH154Hec1/Nek2~15More potent; enhances Nek2 degradation
Other InhibitorsVariousVariesGeneral anticancer activity

Wirkmechanismus

Target of Action

The primary target of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, also known as INH1, is the Hec1/Nek2 mitotic pathway . Hec1 is a conserved mitotic regulator critical for spindle checkpoint control, kinetochore functionality, and cell survival . Overexpression of Hec1 has been detected in a variety of human cancers and is linked to poor prognosis of primary breast cancers .

Mode of Action

This compound specifically disrupts the Hec1/Nek2 interaction via direct Hec1 binding . This disruption leads to a reduction of kinetochore-bound Hec1 as well as a global decrease in Nek2 protein level .

Biochemical Pathways

The Hec1/Nek2 pathway is a key biochemical pathway affected by this compound . This pathway plays a crucial role in the regulation of mitosis, including chromosome condensation, migration, and spindle assembly checkpoint signaling . Disruption of this pathway by this compound leads to metaphase chromosome misalignment and spindle aberrancy .

Pharmacokinetics

It is known that this compound is a small molecule that can permeate cells

Result of Action

The disruption of the Hec1/Nek2 interaction by this compound leads to metaphase chromosome misalignment, spindle aberrancy, and eventually cell death . This compound effectively inhibits the proliferation of multiple human breast cancer cell lines in culture . Furthermore, treatment with this compound retards tumor growth in a nude mouse model bearing xenografts derived from the human breast cancer line MDA-MB-468, with no apparent side effects .

Action Environment

The action, efficacy, and stability of this compound, like many other compounds, can be influenced by various environmental factors. These can include the physical environment of the cells (such as temperature and pH), the presence of other biochemical substances, and the overall health status of the organism . .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von INH1 beinhaltet die Reaktion von 2,4-Dimethylphenylisothiocyanat mit 4-Aminobenzamid in Gegenwart einer Base. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) bei erhöhten Temperaturen statt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, umfasst der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und der Einsatz von Großreaktoren, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

INH1 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Thiazolrings und des Benzamidrests. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Thiazolderivate ergeben, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Benzamidrest modifizieren können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von INH1

This compound ist einzigartig in seiner spezifischen Zielsetzung der Hec1/Nek2-Interaktion, einem neuartigen mitotischen Weg für die Krebsintervention. Im Gegensatz zu anderen mitotischen Inhibitoren, die auf Mikrotubuli oder Kinasen abzielen, stört this compound direkt die Protein-Protein-Wechselwirkung zwischen Hec1 und Nek2, was zu einer selektiven Apoptose von Krebszellen mit minimalen Auswirkungen auf normale Zellen führt .

Biologische Aktivität

INH1, a small molecule inhibitor targeting the Hec1/Nek2 pathway, has garnered significant attention for its biological activities, particularly in cancer research. This article provides a detailed overview of the compound's mechanisms, effects on various cancer cell lines, and relevant case studies.

This compound functions primarily by disrupting the interaction between Hec1 (a kinetochore protein) and Nek2 (a mitotic kinase). This disruption leads to:

  • Decreased Protein Levels : this compound treatment results in a significant reduction of Hec1 and Nek2 protein levels in treated cells, as evidenced by Western blot analyses .
  • Mitotic Defects : The inhibition of Hec1/Nek2 interaction causes misalignment of chromosomes during metaphase, which ultimately triggers cell death .

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer) and HeLa (cervical cancer) cells were primarily used to assess the effects of this compound.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) for both A549 and HeLa cells was determined to be approximately 56 µM. At this concentration, this compound exhibited significant cytostatic effects, inhibiting cell proliferation effectively .

Concentration-Dependent Effects

The effects of this compound vary with concentration:

  • Cytostatic Effects : At lower concentrations (40 µM), this compound primarily exhibits cytostatic properties.
  • Cytoskeletal Effects : Higher concentrations (60 µM and 80 µM) induce cytoskeletal changes, leading to increased apoptosis rates .

Study 1: Cellular Kinetics

A study investigating the time and dosage-dependent effects of this compound on HeLa cells found that:

  • At a dosage of 25 µM, Nek2 became undetectable after treatment with this compound, indicating strong inhibition of its activity.
  • Time-dependent studies showed that a 6.25 µM dose could reduce Nek2 levels by approximately 50% within 8-11 hours .

Study 2: Mitotic Index Analysis

The impact of this compound on the mitotic index was evaluated:

Time (hours)A549 Cell Mitotic Index (%)HeLa Cell Mitotic Index (%)
243.57 to 2.543.18 to 2.21
484.96 to 2.043.75 to 1.68
725.83 to 1.474.91 to 1.27

These results indicate a statistically significant decrease in mitotic indices post-INH1 treatment (p < 0.05) .

Eigenschaften

CAS-Nummer

313553-47-8

Molekularformel

C18H17ClN2OS

Molekulargewicht

344.9 g/mol

IUPAC-Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide;hydrochloride

InChI

InChI=1S/C18H16N2OS.ClH/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14;/h3-11H,1-2H3,(H,19,20,21);1H

InChI-Schlüssel

DYJVVODHGPIUPM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C

Kanonische SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C.Cl

Synonyme

factor XIIa inhibitor
INH(1)
INH1

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
INH1
Reactant of Route 2
Reactant of Route 2
INH1
Reactant of Route 3
Reactant of Route 3
INH1
Reactant of Route 4
Reactant of Route 4
INH1
Reactant of Route 5
Reactant of Route 5
INH1
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
INH1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.